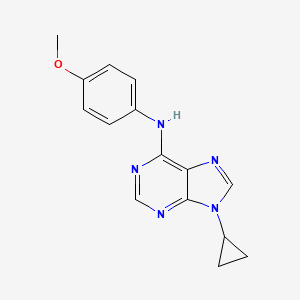

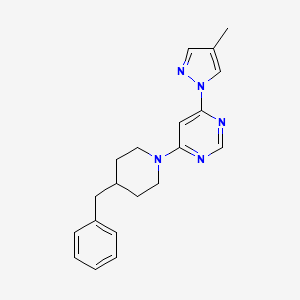

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine, also known as CMP, is a type of purine base derivative, which is widely used in scientific research. It is a synthetic compound that has been extensively studied for its potential applications in the medical, pharmaceutical, and biotechnological fields. CMP is a versatile compound that can be used as a building block for the synthesis of other compounds, as well as a tool for studying the structure and function of biological systems.

Mécanisme D'action

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a reversible inhibitor of the enzyme adenosine deaminase (ADA). ADA is responsible for the conversion of adenosine to inosine, which is an important step in the metabolism of purines. When 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine binds to ADA, it prevents the enzyme from catalyzing the conversion of adenosine to inosine, leading to an accumulation of adenosine. This accumulation of adenosine has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.

Biochemical and Physiological Effects

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce apoptosis, as well as modulate the expression of genes involved in cell growth and differentiation. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been shown to inhibit the activity of several enzymes, including phosphodiesterases, protein kinases, and topoisomerases. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been shown to modulate the activity of several metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.

Avantages Et Limitations Des Expériences En Laboratoire

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a useful tool for studying the structure and function of biological systems. It is relatively easy to synthesize, and can be used in a variety of experiments. The main advantage of using 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is that it is a reversible inhibitor of ADA, which allows researchers to study the effects of adenosine accumulation on cells. However, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine can also be toxic to cells and can interfere with the activity of other enzymes, so it should be used with caution.

Orientations Futures

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has a wide range of potential applications in the medical, pharmaceutical, and biotechnological fields. It has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been proposed as a tool for studying the structure and function of proteins and other biological molecules. Additionally, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been proposed as a tool for studying the effects of drugs on cell signaling pathways and for developing new drug delivery systems. Finally, 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been proposed as a tool for studying the effects of environmental toxins on cells.

Méthodes De Synthèse

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine can be synthesized in several different ways. The most common method is the condensation of N-alkyl-9H-purin-6-amines with aldehydes and ketones. This reaction involves the use of a catalyst such as piperidine or piperazine, and yields a mixture of products that can be separated by chromatography. Other methods of synthesis include the reaction of N-alkyl-9H-purin-6-amines with alkyl halides, the reaction of N-alkyl-9H-purin-6-amines with alkyl isocyanates, and the reaction of N-alkyl-9H-purin-6-amines with alkyl sulfonates.

Applications De Recherche Scientifique

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine is an important compound for the study of biological systems. It is used as a model for the design of drugs and as a tool for studying the structure and function of proteins and other biological molecules. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has been used in a variety of experiments to study the structure and function of enzymes, to study the interaction between drugs and enzymes, and to study the effects of drugs on cell signaling pathways. 9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine has also been used to study the structure and function of DNA and RNA, and to study the structure and function of cell membranes.

Propriétés

IUPAC Name |

9-cyclopropyl-N-(4-methoxyphenyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABJDKWFTXCOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)

![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)

![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)

![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)